Manganese(II) sulfate pentahydrate

Descripción

Propiedades

Número CAS |

13465-27-5 |

|---|---|

Fórmula molecular |

H10MnO9S |

Peso molecular |

241.08 g/mol |

Nombre IUPAC |

manganese(2+);sulfate;pentahydrate |

InChI |

InChI=1S/Mn.H2O4S.5H2O/c;1-5(2,3)4;;;;;/h;(H2,1,2,3,4);5*1H2/q+2;;;;;;/p-2 |

Clave InChI |

SCVOEYLBXCPATR-UHFFFAOYSA-L |

SMILES |

O.O.O.O.O.[O-]S(=O)(=O)[O-].[Mn+2] |

SMILES canónico |

O.O.O.O.O.[O-]S(=O)(=O)[O-].[Mn+2] |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Hydrates of Manganese(II) Sulfate and Their Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the different hydrated forms of manganese(II) sulfate (B86663) (MnSO₄), focusing on their stability, interconversion, and characterization. This information is critical for applications in pharmaceutical development, industrial chemistry, and materials science where control over the hydration state of MnSO₄ is essential.

Introduction to Manganese(II) Sulfate Hydrates

Manganese(II) sulfate is an inorganic compound that exists in an anhydrous form as well as several stable hydrates. These hydrates incorporate a specific number of water molecules into their crystal structure.[1][2] The degree of hydration significantly influences the compound's physical and chemical properties, including its solubility, stability, and crystal form. The most commonly encountered hydrates of manganese(II) sulfate are the heptahydrate (MnSO₄·7H₂O), pentahydrate (MnSO₄·5H₂O), tetrahydrate (MnSO₄·4H₂O), and monohydrate (MnSO₄·H₂O).[1][2] Each of these hydrates can be found in nature as rare minerals.[3]

Physicochemical Properties and Stability

The stability of each manganese(II) sulfate hydrate (B1144303) is primarily dependent on temperature and, to a lesser extent, on the relative humidity of the surrounding environment.[4] The transition from one hydrated form to another occurs at specific temperatures, leading to a stepwise dehydration process upon heating.

Quantitative Data Summary

The key physical and stability data for the common hydrates of manganese(II) sulfate are summarized in the tables below for easy comparison.

Table 1: General Properties of Manganese(II) Sulfate Hydrates [2][5][6]

| Hydrate Form | Chemical Formula | Molar Mass ( g/mol ) | Crystal System | Density (g/cm³) | Appearance |

| Heptahydrate | MnSO₄·7H₂O | 277.11 | Triclinic | 2.09 | Pale pink solid |

| Pentahydrate | MnSO₄·5H₂O | 241.07 | Triclinic | 2.103 | Pale pink solid |

| Tetrahydrate | MnSO₄·4H₂O | 223.07 | Monoclinic | 2.107 | Pale pink solid |

| Monohydrate | MnSO₄·H₂O | 169.02 | Monoclinic | 2.95 | Pale pink solid |

| Anhydrous | MnSO₄ | 151.00 | Orthorhombic | 3.25 | White crystals |

Table 2: Stability and Transition Temperatures of Manganese(II) Sulfate Hydrates [1][5][7]

| Transition | Transition Temperature (°C) | Notes |

| Heptahydrate ⇌ Pentahydrate | ~9 | The heptahydrate is stable below this temperature. |

| Pentahydrate ⇌ Tetrahydrate | 24 - 27 | The pentahydrate is stable at lower temperatures, while the tetrahydrate is stable above this range. |

| Tetrahydrate ⇌ Monohydrate | ~100 - 115 | Dehydration to the monohydrate occurs in this range. |

| Monohydrate → Anhydrous | ~280 | The monohydrate begins to lose its final water molecule. |

| Anhydrous Decomposition | > 800 | The anhydrous salt decomposes at high temperatures. |

Table 3: Solubility of Manganese(II) Sulfate in Water [2]

| Temperature (°C) | Solubility ( g/100 mL) |

| 5 | 52 |

| 20 | 62.9 |

| 70 | 70 |

Dehydration Pathway and Stability Relationships

The dehydration of manganese(II) sulfate hydrates follows a sequential loss of water molecules as the temperature increases. This process can be visualized as a logical pathway. The stability of these hydrates is also influenced by the surrounding relative humidity, with lower humidity favoring the less hydrated forms.[4]

References

- 1. Manganese(II) sulfate pentahydrate | 13465-27-5 | Benchchem [benchchem.com]

- 2. Manganese(II) sulfate - Sciencemadness Wiki [sciencemadness.org]

- 3. Manganese(II) sulfate - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Manganese(II) sulfate - Crystal growing [en.crystalls.info]

- 6. wholesale Manganese(II) sulfate tetrahydrate Crystalline - FUNCMATER [funcmater.com]

- 7. manganese(II) sulfate monohydrate [chemister.ru]

An In-depth Technical Guide to the Synthesis of Manganese(II) Sulfate Pentahydrate from Manganese Dioxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of high-purity manganese(II) sulfate (B86663) pentahydrate (MnSO₄·5H₂O) from manganese dioxide (MnO₂). The document details three primary synthesis methodologies, each employing a different reducing agent in a sulfuric acid medium: hydrogen peroxide, oxalic acid, and sulfur dioxide. This guide is intended to serve as a practical resource for laboratory and industrial applications, offering detailed experimental protocols, comparative quantitative data, and process visualizations.

Introduction

Manganese(II) sulfate is a crucial precursor in the production of various manganese compounds, electrolytic manganese metal, and fungicides. It also finds applications as a micronutrient in fertilizers and as a catalyst in numerous chemical processes. The synthesis from manganese dioxide, a common and inexpensive starting material, is a key industrial process. The selection of the synthesis route often depends on factors such as cost, desired purity, and environmental considerations. This guide explores the reduction of insoluble manganese(IV) oxide to the more soluble manganese(II) sulfate.

Synthesis Methodologies

The conversion of manganese dioxide to manganese(II) sulfate necessitates the reduction of Mn(IV) to Mn(II) in the presence of sulfuric acid. The overall reaction can be generalized as:

MnO₂ + H₂SO₄ + Reductant → MnSO₄ + H₂O + Oxidized Product

This guide focuses on three effective reducing agents: hydrogen peroxide (H₂O₂), oxalic acid (H₂C₂O₄), and sulfur dioxide (SO₂).

Method 1: Hydrogen Peroxide Reduction

The use of hydrogen peroxide as a reducing agent offers the advantage of producing only water and oxygen as byproducts, making it an environmentally friendly option. The reaction proceeds as follows:

MnO₂ + H₂SO₄ + H₂O₂ → MnSO₄ + 2H₂O + O₂

-

Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.

-

Reactant Charging: To the flask, add a calculated amount of manganese dioxide powder. In a separate beaker, prepare a solution of sulfuric acid. The optimal conditions for leaching have been found to be a concentration of 4.0M H₂SO₄ and 0.8M H₂O₂.[1]

-

Reaction Execution: Begin stirring the manganese dioxide slurry. Slowly add the hydrogen peroxide solution to the sulfuric acid. Then, add the acidic hydrogen peroxide solution dropwise to the manganese dioxide slurry. Control the rate of addition to maintain the reaction temperature between 40°C and 70°C. The reaction is exothermic.

-

Completion and Filtration: Continue stirring for approximately 90 minutes after the addition is complete to ensure maximum conversion.[1] The disappearance of the black MnO₂ powder and the formation of a pale pink solution indicate the completion of the reaction. Filter the hot solution to remove any unreacted solids or impurities.

-

Crystallization: Cool the filtrate to below 26°C to facilitate the crystallization of manganese(II) sulfate pentahydrate.[2] For enhanced crystal formation, the solution can be concentrated by gentle heating before cooling. The crystals can be collected by filtration and washed with a small amount of cold deionized water.

-

Drying: Dry the collected crystals in a desiccator or in an oven at a temperature below 26°C to avoid dehydration to the monohydrate form.

Method 2: Oxalic Acid Reduction

Oxalic acid is another effective reducing agent that produces carbon dioxide as a byproduct. The balanced chemical equation for this reaction is:

MnO₂ + H₂SO₄ + H₂C₂O₄ → MnSO₄ + 2H₂O + 2CO₂

-

Reactant Preparation: In a beaker, dissolve 30 grams of oxalic acid dihydrate in approximately 300 mL of deionized water.[3][4][5][6] Carefully add 13 mL of concentrated (98%) sulfuric acid to the oxalic acid solution while stirring.[4][5][6]

-

Reaction Execution: Gently heat the acidic oxalic acid solution. Begin adding small portions of manganese dioxide powder to the solution with continuous stirring. The reaction will produce effervescence due to the evolution of carbon dioxide.

-

Endpoint Determination: Continue adding manganese dioxide until the bubbling ceases, which indicates that the oxalic acid has been completely consumed.[3][4][5][6]

-

Filtration: Filter the resulting hot, pink solution to remove any excess manganese dioxide and other insoluble impurities.

-

Crystallization: Allow the filtrate to cool to room temperature and then further cool in an ice bath to induce crystallization of this compound.

-

Product Recovery: Collect the pink crystals by filtration, wash with a minimal amount of cold deionized water, and dry as described in the previous method.

Method 3: Sulfur Dioxide Reduction

Sulfur dioxide is a cost-effective reducing agent, often available as a byproduct from other industrial processes. The reaction is as follows:

MnO₂ + SO₂ → MnSO₄

In an aqueous environment, sulfur dioxide forms sulfurous acid (H₂SO₃), which then reduces the manganese dioxide.

-

Slurry Preparation: Prepare a slurry of manganese dioxide in water in a suitable reaction vessel. The solid-to-liquid ratio can be around 1:2 to 1:2.5.[7]

-

Gas Introduction: Bubble sulfur dioxide gas through the stirred slurry. The pH of the solution should be maintained between 5 and 6 during the initial phase of the leaching process.[7]

-

Reaction Monitoring: The reaction is typically carried out at a temperature between 10°C and 95°C.[7] The completion of the reaction is indicated by the dissolution of the black manganese dioxide and the formation of a manganese sulfate solution. The leaching process can take several hours.

-

pH Adjustment and Filtration: After the reaction is complete, adjust the pH to around 7 to precipitate any dissolved iron impurities.[7] Filter the solution to remove any solid residues.

-

Crystallization: Concentrate the filtrate by evaporation and then cool to crystallize the this compound.

-

Drying: Collect and dry the crystals as previously described.

Quantitative Data Summary

The following tables summarize the available quantitative data for the different synthesis methods.

Table 1: Reaction Conditions and Yields

| Parameter | Method 1: Hydrogen Peroxide | Method 2: Oxalic Acid | Method 3: Sulfur Dioxide |

| Sulfuric Acid Conc. | 4.0 M[1] | ~0.8 M (from 13mL conc. H₂SO₄ in 300mL H₂O) | Not explicitly required, but forms in situ |

| Reducing Agent Conc. | 0.8 M H₂O₂[1] | ~0.8 M H₂C₂O₄ (from 30g in 300mL H₂O) | Gaseous SO₂ bubbled through slurry |

| Reaction Temperature | 40°C - 70°C[1] | Elevated (not specified) | 10°C - 95°C[7] |

| Reaction Time | 90 minutes[1] | Until CO₂ evolution ceases | 7 - 9 hours[7] |

| Manganese Leaching Yield | 92.0%[1] | >80% conversion[8] | >98%[7] |

Table 2: Purity and Product Specifications

| Parameter | Method 1: Hydrogen Peroxide | Method 2: Oxalic Acid | Method 3: Sulfur Dioxide |

| Reported Purity | High purity (>99.4% MnSO₄·H₂O achievable with purification)[1] | "Nice pink manganese sulfate" with potential for iron contamination[4] | High manganese extraction with minimal iron impurities[3] |

| Primary Byproducts | Water, Oxygen | Water, Carbon Dioxide | Sulfuric Acid (if SO₂ is oxidized by air) |

| Hydrate Form | Pentahydrate below 26°C[2] | Pentahydrate below 26°C[2] | Pentahydrate below 26°C[2] |

Process Visualization

The following diagrams illustrate the logical workflow of the synthesis and purification process.

Caption: General workflow for the synthesis of this compound.

Caption: Reaction pathways for the synthesis of Manganese(II) Sulfate.

Conclusion

The synthesis of this compound from manganese dioxide can be effectively achieved through various reductive leaching methods. The choice of reducing agent—hydrogen peroxide, oxalic acid, or sulfur dioxide—will influence the reaction conditions, yield, purity, and environmental impact of the process. The hydrogen peroxide method offers a clean synthesis with high yield. The oxalic acid method is a robust laboratory procedure, while the sulfur dioxide method presents a cost-effective industrial option with very high leaching efficiency. Subsequent purification and controlled crystallization are critical steps to obtain a high-purity final product. This guide provides the foundational knowledge and detailed protocols to enable researchers and professionals to select and implement the most suitable synthesis strategy for their specific needs.

References

- 1. researchgate.net [researchgate.net]

- 2. Manganese(II) sulfate - Crystal growing [en.crystalls.info]

- 3. EP0090390A2 - Method of treating manganese ores with sulphur dioxide - Google Patents [patents.google.com]

- 4. youtube.com [youtube.com]

- 5. Make Manganese Sulfate From Manganese Dioxide (2 Ways) - Instructables [instructables.com]

- 6. science.wonderhowto.com [science.wonderhowto.com]

- 7. CN1055067C - Method for direct production of manganese sulfate by sulfur dioxide gas - Google Patents [patents.google.com]

- 8. rjpbcs.com [rjpbcs.com]

An In-depth Technical Guide on the Natural Occurrence of Manganese(II) Sulfate as Jōkokuite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mineral jōkokuite, a naturally occurring pentahydrate of manganese(II) sulfate (B86663) (MnSO₄·5H₂O). It details the mineral's crystallographic and chemical properties, its geological context, and the analytical methodologies used for its characterization. This document is intended for researchers, scientists, and professionals in drug development who may have an interest in the stable, crystalline forms of manganese sulfate for various applications.

Introduction

Manganese(II) sulfate and its various hydrates are of significant interest in numerous fields, including as a precursor to manganese metal and other chemical compounds, and as a soil and animal feed supplement.[1] While synthetic forms are readily available, the study of their rare, naturally occurring mineral counterparts provides valuable insights into their stability, formation, and crystallography. Hydrated manganese(II) sulfate minerals are exceptionally rare in nature. These include szmikite (monohydrate), ilesite (tetrahydrate), the very rare chvaleticeite (hexahydrate), mallardite (heptahydrate), and the subject of this guide, jōkokuite (pentahydrate).[1]

Jōkokuite was discovered by Matsuo Nanbu in 1976 and formally described in 1978.[2] It is named after its type locality, the Jokoku mine in Hokkaido, Japan. The mineral typically occurs as a post-mining formation, crystallizing from mine waters as efflorescences on the walls of mine passages.[2] Its occurrence is a result of the oxidation of primary manganese and sulfide (B99878) ores within the mine's unique geochemical environment.

Physicochemical and Crystallographic Data

Jōkokuite is a member of the chalcanthite group and is characterized by its pale pink color and vitreous luster.[3] It is readily soluble in water.[2] Detailed quantitative data for the type specimen from the Jokoku mine are summarized in the tables below.

Chemical Composition

The chemical analysis of the type specimen of jōkokuite was conducted using wet chemical methods, which were standard for quantitative mineral analysis in the 1970s. The analysis revealed the presence of minor amounts of iron and zinc substituting for manganese.

| Constituent | Weight % | Molar Ratio |

| SO₃ | 33.06 | 1.00 |

| FeO | 1.13 | 0.04 |

| MnO | 27.34 | 0.94 |

| ZnO | 0.94 | 0.03 |

| H₂O | 37.68 | 5.07 |

| Total | 100.15 | |

| Table 1: Chemical analysis of jōkokuite from the Jokoku mine. This corresponds to the empirical formula (Mn₀.₉₄Fe₀.₀₄Zn₀.₀₃)Σ₁.₀₁(S₁.₀₀O₄)·5.07H₂O, based on the analysis by Nambu et al. (1978).[2] |

Crystallographic Properties

Crystallographic data were determined by X-ray diffraction analysis on the type material. Jōkokuite crystallizes in the triclinic crystal system, with the space group P1.[2]

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P1 |

| a | 6.37 Å |

| b | 10.77 Å |

| c | 6.13 Å |

| α | 98.77° |

| β | 109.97° |

| γ | 77.83° |

| Z | 2 |

| Measured Density | 2.03 g/cm³ |

| Calculated Density | 2.094 g/cm³ |

| Table 2: Crystallographic data for jōkokuite.[2] |

X-ray Powder Diffraction Data

The powder X-ray diffraction pattern provides a distinctive fingerprint for the mineral. The most intense reflections for jōkokuite are listed below.

| d-spacing (Å) | Intensity |

| 5.84 | 100 |

| 2.727 | 72 |

| 4.98 | 61 |

| 5.66 | 56 |

| 1.622 | 31 |

| 2.290 | 27 |

| 3.28 | 25 |

| Table 3: X-ray powder diffraction data for jōkokuite from the Jokoku mine.[2] |

Geological Occurrence and Formation

The Jokoku mine in Hokkaido, Japan, was historically one of the country's largest manganese mines, exploiting hydrothermal rhodochrosite (MnCO₃) veins.[4] The ore bodies are associated with Miocene-age volcanic and sedimentary rocks, typical of Japan's epithermal mineral provinces.[1][5]

Jōkokuite is not a primary mineral formed during the main hydrothermal ore-forming event. Instead, it is a secondary mineral that forms under specific post-mining conditions.[2] Its formation is a result of the oxidative weathering of primary sulfide minerals (like pyrite, FeS₂) and manganese-bearing carbonates (rhodochrosite). This process releases sulfate ions (SO₄²⁻) and manganese ions (Mn²⁺) into percolating mine waters, creating a manganese- and sulfate-rich solution.

As these solutions seep out onto the walls of mine tunnels, they are exposed to the mine atmosphere. Evaporation of the water concentrates the dissolved salts, leading to the precipitation and crystallization of various hydrated sulfate minerals. Jōkokuite is reported to form as efflorescences and small stalactites in these oxidized portions of the mine workings, apparently deposited from mine waters at around 25°C.[2]

It is found in association with a suite of other secondary sulfate minerals, indicating a complex and evolving geochemical environment within the mine. Associated minerals include gypsum (CaSO₄·2H₂O), other manganese sulfates like szmikite (MnSO₄·H₂O), ilesite (MnSO₄·4H₂O), and mallardite (MnSO₄·7H₂O), as well as iron and zinc sulfates such as rozenite (FeSO₄·4H₂O), siderotil (FeSO₄·5H₂O), ferrohexahydrite (FeSO₄·6H₂O), melanterite (FeSO₄·7H₂O), and goslarite (ZnSO₄·7H₂O).[2][4] The presence of these various hydrates reflects fluctuations in humidity and temperature within the mine environment.

Experimental Protocols

The characterization of jōkokuite by Nambu and his colleagues in 1978 would have employed the established analytical techniques of that era. The following protocols are based on standard mineralogical practices of the late 1970s and represent the likely methodologies used.

Chemical Analysis (Wet Chemistry)

-

Sample Preparation: A pure sample of jōkokuite was carefully hand-picked under a binocular microscope to avoid inclusions of associated minerals. The sample was then weighed.

-

Dissolution: The mineral sample was dissolved in dilute nitric acid.

-

Sulfate Determination: The sulfate content (as SO₃) was determined gravimetrically. Barium chloride (BaCl₂) solution was added to the acidic sample solution to precipitate barium sulfate (BaSO₄). The precipitate was filtered, washed, ignited, and weighed. The weight of SO₃ was calculated from the weight of the BaSO₄ precipitate.

-

Cation Determination: The concentrations of manganese, iron, and zinc were likely determined by atomic absorption spectroscopy (AAS), which was a common technique for elemental analysis at the time. Standard solutions for each element would have been prepared for calibration.

-

Water Determination: The water content (H₂O) was determined by the Penfield method. The sample was heated in a glass tube with a flux (such as lead oxide), and the evolved water was collected in a weighed absorbent and quantified.

X-ray Crystallography

-

Sample Preparation: A portion of the purified mineral sample was finely ground to a uniform powder in an agate mortar.

-

Powder X-ray Diffraction (XRD): The powdered sample was mounted onto a sample holder. The XRD pattern was obtained using a powder diffractometer, likely with CuKα radiation. The instrument would have scanned through a range of 2θ angles, and the diffraction peaks (d-spacings and their relative intensities) were recorded on a strip chart.

-

Unit Cell Determination: The unit cell parameters were determined from the powder diffraction data using indexing methods appropriate for triclinic crystals.

Optical Mineralogy

-

Sample Preparation: A small fragment of the mineral was mounted on a glass slide and ground to a standard thickness of 30 µm to create a thin section.

-

Analysis: The thin section was analyzed using a petrographic microscope under plane-polarized and cross-polarized light to determine optical properties such as color, pleochroism, refractive indices (using the immersion method), birefringence, and extinction angle.

Conclusion

Jōkokuite, the pentahydrate of manganese(II) sulfate, is a rare mineral species that provides a natural analogue for synthetically produced compounds. Its formation as a secondary, post-mining efflorescence at the Jokoku mine highlights the specific environmental conditions—namely, the availability of Mn²⁺ and SO₄²⁻ from ore oxidation and subsequent evaporation from solution at ambient temperatures—required for the crystallization of this particular hydrate. The detailed crystallographic and chemical data from its type locality offer a valuable reference for materials scientists and chemists working with manganese sulfate compounds. The methodologies used for its initial characterization, rooted in classical analytical techniques, underscore the foundational methods of mineral science.

References

Solubility of Manganese(II) sulfate pentahydrate in different solvents

An In-Depth Technical Guide to the Solubility of Manganese(II) Sulfate (B86663) Pentahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of manganese(II) sulfate pentahydrate (MnSO₄·5H₂O) in various solvents. This document consolidates available quantitative data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for such experiments.

Introduction

Manganese(II) sulfate is a crucial compound in numerous industrial and scientific applications, including its use as a precursor in the synthesis of other manganese compounds, as a micronutrient in agriculture, and in the formulation of specialty chemicals.[1] The pentahydrate form of manganese(II) sulfate is one of the common hydrates and its solubility is a critical parameter for its application in solution-based processes.[2][3] Understanding the solubility of this compound in different solvents is essential for process design, formulation development, and quality control.

Solubility Data

The solubility of manganese(II) sulfate is significantly dependent on the solvent and the temperature. While extensive quantitative data is available for its solubility in water, data in organic solvents is more limited and often qualitative.

Aqueous Solubility

Manganese(II) sulfate is highly soluble in water. The solubility increases with temperature. The data presented below is for manganese(II) sulfate in water, and it is generally applicable to its various hydrated forms, including the pentahydrate.

Table 1: Quantitative Solubility of Manganese(II) Sulfate in Water

| Temperature (°C) | Solubility ( g/100 mL) |

| 5 | 52 |

| 70 | 70 |

Note: The cited sources do not always explicitly specify the hydrate (B1144303) form for the given solubility data, but it is a well-established trend that the solubility of manganese(II) sulfate in water is substantial and increases with temperature.[4][5]

Solubility in Organic Solvents

The solubility of this compound in organic solvents is generally low. The available data is mostly qualitative.

Table 2: Qualitative Solubility of Manganese(II) Sulfate in Various Solvents

| Solvent | Solubility Description |

| Methanol | Very slightly soluble |

| Ethanol (B145695) | Insoluble |

| Ether | Insoluble |

| Primary Alcohols | Soluble |

| Benzene | Insoluble |

| Toluene | Insoluble |

| Ethyl Acetate | Insoluble |

| Acetic Acid | Insoluble |

There are conflicting reports regarding the solubility in ethanol, with some sources stating it is soluble while others claim it is insoluble.[4][5][6][7] This discrepancy may arise from differences in experimental conditions or the specific form of manganese(II) sulfate used. It is recommended to experimentally verify the solubility in ethanol for any critical application. For other organic solvents like acetone, pyridine, methylformamide, formamide, ethylene (B1197577) glycol, and diethylene glycol, it is suggested that they may act as potential solvents due to their polar and protic nature, similar to water.[8]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in a given solvent. This protocol is based on the isothermal equilibrium method.

Materials

-

This compound (MnSO₄·5H₂O), analytical grade

-

Solvent of interest, high-purity grade

-

Distilled or deionized water (for cleaning)

Equipment

-

Constant temperature water bath or incubator with precise temperature control (±0.1°C)

-

Stirring device (magnetic stirrer or orbital shaker)

-

Analytical balance (±0.0001 g)

-

Volumetric flasks and pipettes, calibrated

-

Glass vials or flasks with airtight seals

-

Syringes with filters (e.g., 0.45 µm pore size)

-

Drying oven

-

Spectrophotometer or other analytical instrument for concentration measurement (optional)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the solvent in a sealed glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Place the vial in the constant temperature water bath set to the desired temperature.

-

Stir the mixture vigorously for a sufficient period to reach equilibrium. The time required to reach equilibrium should be determined experimentally (e.g., by taking measurements at different time points until the concentration of the solute in the solution remains constant). A typical duration is 24-48 hours.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation or dissolution during sampling.

-

Immediately filter the collected sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microcrystals.

-

-

Gravimetric Analysis (for non-volatile solvents):

-

Determine the mass of the collected filtrate.

-

Evaporate the solvent from the flask in a drying oven at a suitable temperature until a constant weight of the residue (manganese(II) sulfate) is achieved.

-

The solubility can then be calculated as grams of solute per 100 mL or 100 g of solvent.

-

-

Instrumental Analysis (optional):

-

Alternatively, the concentration of manganese(II) in the filtered saturated solution can be determined using an appropriate analytical technique, such as UV-Vis spectrophotometry (after forming a colored complex), atomic absorption spectroscopy (AAS), or inductively coupled plasma-optical emission spectrometry (ICP-OES). This method requires the preparation of a calibration curve with standard solutions of known concentrations.

-

-

Data Reporting:

-

The solubility should be reported in standard units, such as g/100 mL of solvent or mol/L, at the specified temperature.

-

The experiment should be repeated at least three times to ensure the reproducibility of the results.

-

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

References

- 1. Manganese sulfate monohydrate CAS#: 10034-96-5 [m.chemicalbook.com]

- 2. Manganese(II) sulfate - Crystal growing [en.crystalls.info]

- 3. Manganese II sulfate pentahydrate | H10MnO9S | CID 22138077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Manganese(II) sulfate - Wikipedia [en.wikipedia.org]

- 5. brainly.in [brainly.in]

- 6. Manganese(II) sulfate - Sciencemadness Wiki [sciencemadness.org]

- 7. neutronco.com [neutronco.com]

- 8. researchgate.net [researchgate.net]

Unveiling the Structure of Manganese (II) Sulfate Pentahydrate: A Technical Guide

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the crystal structure and lattice parameters of Manganese (II) Sulfate (B86663) Pentahydrate (MnSO₄·5H₂O) has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of the compound's crystallographic properties and the experimental protocols utilized for their determination, serving as a critical resource for fields ranging from materials science to biochemistry.

Manganese (II) sulfate pentahydrate, a hydrated inorganic salt, crystallizes in the triclinic system, a class of crystal structure characterized by three unequal axes with oblique angles. The determination of its precise atomic arrangement is crucial for understanding its chemical and physical properties, which in turn influences its application in various scientific and industrial domains.

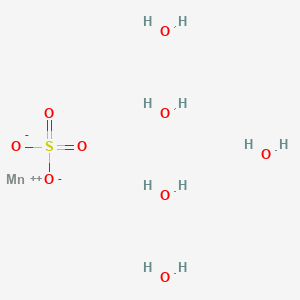

Crystal Structure and Coordination

X-ray diffraction studies have definitively established the crystal structure of MnSO₄·5H₂O.[1][2] The manganese (II) ion (Mn²⁺) is octahedrally coordinated by six oxygen atoms.[1][2] Four of these oxygen atoms belong to water molecules, while the remaining two are from sulfate groups, forming a [Mn(H₂O)₄(SO₄)₂] coordination sphere. This arrangement is a key determinant of the compound's stability and reactivity.

Lattice Parameters

The unit cell dimensions of MnSO₄·5H₂O have been determined through single-crystal X-ray diffraction. These parameters define the size and shape of the repeating unit that constitutes the crystal lattice.

| Lattice Parameter | Value |

| a | 6.37 Å |

| b | 10.77 Å |

| c | 6.13 Å |

| α | 98.77° |

| β | 109.97° |

| γ | 77.83° |

| Crystal System | Triclinic |

Experimental Determination of Crystal Structure

The crystallographic data presented in this guide are primarily obtained through single-crystal X-ray diffraction (SC-XRD), a powerful non-destructive technique that provides detailed information about the internal lattice of crystalline substances.[3]

Experimental Protocol: Single-Crystal X-ray Diffraction

A representative experimental workflow for the determination of the crystal structure of MnSO₄·5H₂O is as follows:

-

Crystal Growth and Selection: High-quality single crystals of MnSO₄·5H₂O are grown from an aqueous solution by slow evaporation at a controlled temperature. A suitable crystal with dimensions of approximately 0.1-0.3 mm and free of visible defects is selected under a polarizing microscope.[4]

-

Mounting: The selected crystal is mounted on a goniometer head, which allows for its precise rotation during data collection.[5]

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam, typically from a Cu Kα (λ = 1.5418 Å) or Mo Kα (λ = 0.7107 Å) source, is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[6] The collection is typically performed at a controlled temperature, often low temperature (e.g., 100 K), to minimize thermal vibrations of the atoms and improve the quality of the diffraction data.

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the individual reflections. This step involves indexing the diffraction spots and integrating their intensities.

-

Structure Solution and Refinement: The processed data is then used to solve the crystal structure. This is typically achieved using direct methods or Patterson methods to determine the initial positions of the atoms. The structural model is then refined using least-squares methods, which adjust the atomic positions, and thermal parameters to achieve the best possible fit between the observed and calculated diffraction intensities.

Logical Workflow for Crystal Structure Determination

Significance for Research and Development

A thorough understanding of the crystal structure of MnSO₄·5H₂O is fundamental for its application in various fields. In drug development, hydrated salts can play a role in formulation and stability studies. For materials scientists, this data is essential for designing new materials with specific properties. The detailed protocols provided also serve as a valuable reference for researchers conducting crystallographic studies on similar hydrated compounds.

References

- 1. A Comparative X-Ray Diffraction Study of Aqueous MnSO4 and Crystals of MnSO4·5H2O | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 4. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 5. fiveable.me [fiveable.me]

- 6. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

An In-depth Technical Guide to the Coordination Chemistry of Manganese(II) in Sulfate Hydrates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manganese(II) sulfate (B86663) and its various hydrated forms are compounds of significant interest across multiple scientific disciplines, including materials science, catalysis, and increasingly, in the pharmaceutical and nutraceutical fields. The coordination environment of the manganese(II) ion in these sulfate hydrates dictates their physicochemical properties, such as stability, solubility, and reactivity. A thorough understanding of this coordination chemistry is therefore crucial for researchers and professionals working on the development of new materials and drug formulations. This technical guide provides a comprehensive overview of the coordination chemistry of Mn(II) in common sulfate hydrates, detailing their structural characteristics, experimental characterization protocols, and key quantitative data.

Coordination Environments of Manganese(II) in Sulfate Hydrates

Manganese(II), with its d5 electron configuration, typically forms high-spin octahedral complexes. In the solid state, the coordination sphere of the Mn(II) ion in sulfate hydrates is completed by a combination of water molecules and oxygen atoms from the sulfate anions. The degree of hydration plays a critical role in determining the specific coordination geometry and the extent to which the sulfate group participates in direct coordination to the metal center.

Like many metal sulfates, manganese(II) sulfate forms a variety of stable hydrates, including the monohydrate (MnSO₄·H₂O), tetrahydrate (MnSO₄·4H₂O), pentahydrate (MnSO₄·5H₂O), and heptahydrate (MnSO₄·7H₂O).[1] The coordination environment of the Mn(II) ion in these hydrates is consistently octahedral (O₆).[1][2]

Anhydrous Manganese(II) Sulfate (MnSO₄)

In the anhydrous form, the Mn(II) ion is coordinated to six oxygen atoms from six different sulfate tetrahedra, forming a three-dimensional network. The MnO₆ octahedra share corners with six equivalent SO₄ tetrahedra and edges with two equivalent MnO₆ octahedra.[3]

Manganese(II) Sulfate Monohydrate (MnSO₄·H₂O)

In the monohydrate, the octahedral coordination sphere of the Mn(II) ion is provided by four separate sulfate groups and a pair of mutually trans bridging water molecules.[1] This structure highlights the role of water in linking the manganese centers.

Manganese(II) Sulfate Tetrahydrate (MnSO₄·4H₂O)

The tetrahydrate features Mn(II) in an octahedral O₆ coordination sphere formed by bridging two sulfate anions and four water molecules.[1] The structure consists of centrosymmetric dimers, where two manganese(II) centers are bridged by two sulfate anions, forming an eight-membered ring. Each manganese ion is also coordinated to four water molecules.

Manganese(II) Sulfate Pentahydrate (MnSO₄·5H₂O)

X-ray crystal analysis of the pentahydrate reveals that the manganese atoms are octahedrally coordinated by four water molecules and two sulfate groups.[4]

Mixed Cation Sulfate Hydrates: Tutton's Salts

Tutton's salts are a class of double salts with the general formula M'₂(SO₄)₂(H₂O)₆, where M is a divalent metal ion like Mn(II) and M' is a monovalent cation, commonly NH₄⁺, K⁺, or Rb⁺. In these compounds, the Mn(II) ion exists as the hexaaquamanganese(II) complex, [Mn(H₂O)₆]²⁺. The six water molecules form a slightly distorted octahedral coordination sphere around the manganese center. These octahedral complexes are linked to the sulfate anions and the monovalent cations through a network of hydrogen bonds.

Quantitative Structural Data

The following tables summarize the key crystallographic and bond distance data for various manganese(II) sulfate compounds.

Table 1: Crystallographic Data for Manganese(II) Sulfate and its Hydrates

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Anhydrous MnSO₄ | Orthorhombic | Cmcm | 5.28 | 8.06 | 6.76 | 90 | 90 | 90 |

| MnSO₄·4H₂O | Monoclinic | P2₁/a | 5.9783 | 13.809 | 8.0481 | 90 | 90.8 | 90 |

| MnSO₄·5H₂O | Triclinic | - | 6.37 | 10.77 | 6.13 | 98.8 | 109.9 | 77.8 |

| (NH₄)₂Mn(SO₄)₂·6H₂O | Monoclinic | P2₁/a | - | - | - | - | - | - |

Table 2: Selected Bond Lengths for Manganese(II) Sulfate Compounds

| Compound | Bond | Bond Length (Å) |

| Anhydrous MnSO₄ | Mn-O | 2.10 (x2), 2.23 (x4)[3] |

| (NH₄)₂Mn₀.₅Zn₀.₅(SO₄)₂·6H₂O | Mn/Zn-O | 2.011(28), 2.094(28), 2.141(26)[5] |

Note: Specific bond length data for MnSO₄·H₂O, MnSO₄·5H₂O, and MnSO₄·7H₂O were not available in the searched literature. The data for the mixed Tutton salt represents an average of Mn-O and Zn-O bond lengths.

Experimental Protocols

The characterization of manganese(II) sulfate hydrates relies on several key analytical techniques. Detailed experimental protocols for these techniques are provided below.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement in a crystalline solid, providing data on unit cell dimensions, bond lengths, and bond angles.

Methodology:

-

Crystal Growth: Single crystals of the desired manganese(II) sulfate hydrate (B1144303) are grown from an aqueous solution by slow evaporation at a controlled temperature. For example, the tetrahydrate can be crystallized at temperatures between 26-29 °C.

-

Crystal Selection and Mounting: A suitable single crystal, typically with dimensions around 0.1-0.3 mm, is selected under a microscope. The crystal should be clear and free of visible defects. It is then mounted on a goniometer head using a cryoprotectant oil.

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and angles.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a sample, particularly the water of hydration and the sulfate anions.

Methodology (KBr Pellet Method):

-

Sample Preparation: A small amount of the manganese(II) sulfate hydrate (1-2 mg) is finely ground with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar.[6] KBr is transparent in the mid-infrared region and serves as a matrix.

-

Pellet Formation: The mixture is transferred to a pellet press and subjected to high pressure to form a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of a pure KBr pellet is recorded first. Then, the spectrum of the sample pellet is collected, typically in the range of 4000-400 cm⁻¹.

-

Spectral Analysis: The resulting spectrum will show characteristic absorption bands for the O-H stretching and bending vibrations of the water molecules and the S-O stretching and bending vibrations of the sulfate anion. The positions and shapes of these bands can provide information about the coordination environment.

Thermogravimetric Analysis (TGA)

TGA is used to study the thermal stability of the hydrates and to determine the number of water molecules present. It measures the change in mass of a sample as a function of temperature.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the manganese(II) sulfate hydrate (typically 5-10 mg) is placed in a TGA sample pan (e.g., alumina (B75360) or platinum).

-

Instrumentation Setup: The TGA instrument is programmed with a specific temperature profile. A typical experiment involves heating the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Data Acquisition: The instrument continuously records the sample mass as the temperature increases.

-

Data Analysis: The resulting TGA curve plots mass loss versus temperature. The distinct steps in the curve correspond to the loss of water molecules. The temperature at which these losses occur provides information on the thermal stability of the different hydrates. For example, the thermal decomposition of manganese(II) sulfate monohydrate in a nitrogen atmosphere shows a two-stage process: MnSO₄·H₂O → MnSO₄ → Mn₃O₄.[7]

Visualizations

Coordination Environment of Mn(II) in Sulfate Hydrates

Caption: Coordination environments of Mn(II) in various sulfate hydrates.

Experimental Workflow for Characterization

Caption: A typical experimental workflow for the synthesis and characterization of manganese(II) sulfate hydrates.

References

- 1. Manganese(II) sulfate - Wikipedia [en.wikipedia.org]

- 2. Manganese(II) sulfate - Sciencemadness Wiki [sciencemadness.org]

- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 4. researchgate.net [researchgate.net]

- 5. Crystal growth, crystal structure determination, and computational studies of a new mixed (NH4)2Mn1–xZnx(SO4)2(H2O)6 Tutton salt - PMC [pmc.ncbi.nlm.nih.gov]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. globethesis.com [globethesis.com]

A Technical Guide to the Physical Characteristics of Manganese(II) Sulfate Pentahydrate Crystals

Abstract: This technical guide provides a comprehensive overview of the key physical characteristics of manganese(II) sulfate (B86663) pentahydrate (MnSO₄·5H₂O) crystals. It is intended for researchers, scientists, and professionals in drug development who utilize this compound. The document details crystallographic, physicochemical, thermal, and spectroscopic properties. Methodologies for experimental characterization are described, and quantitative data are summarized in tabular form for clarity and comparative analysis.

Introduction

Manganese(II) sulfate and its hydrates are crucial inorganic compounds with wide-ranging applications, from agricultural micronutrients to precursors in the synthesis of advanced materials like manganese oxides and catalysts.[1][2] The pentahydrate form, MnSO₄·5H₂O, is a stable, water-soluble source of Mn(II) ions, making it an ideal starting material for various chemical processes.[1] It exists naturally as the rare mineral jôkokuite.[1] Understanding the precise physical characteristics of these crystals is fundamental for controlling product purity, crystal size, and performance in its various applications. This guide consolidates key data on its crystal structure, thermal behavior, solubility, and spectroscopic properties.

Crystallographic and Physicochemical Properties

The fundamental structure and physical constants of manganese(II) sulfate pentahydrate are critical for its identification and use. The compound crystallizes in the least symmetric crystal system, the triclinic system, which is defined by three unequal axes and three unequal angles.[1] The Mn(II) ion is characteristically found in an octahedral coordination sphere, surrounded by six oxygen atoms from four water molecules and two sulfate groups.[1][3] This arrangement is stabilized by an extensive network of hydrogen bonds.[1]

Quantitative Data Summary

The primary crystallographic and physicochemical data for MnSO₄·5H₂O are summarized in the tables below.

Table 1: Crystallographic Data for this compound

| Parameter | Value | Reference(s) |

| Crystal System | Triclinic | [1][4] |

| Lattice Constant, a | 6.37 Å | [1][4] |

| Lattice Constant, b | 10.77 Å | [1][4] |

| Lattice Constant, c | 6.13 Å | [1][4] |

| Angle, α | 98.77° (98°46') | [1][4] |

| Angle, β | 109.97° (109°58') | [1][4] |

| Angle, γ | 77.83° (77°50') | [1][4] |

| Density | 2.103 g/cm³ | [4] |

Table 2: General Physicochemical Properties

| Parameter | Value | Reference(s) |

| Chemical Formula | MnSO₄·5H₂O | [1][4][5] |

| Molar Mass | 241.08 g/mol | [1][5][6][7] |

| Appearance | Pale pink / light crimson crystals or crystalline powder | [1][6][7] |

| pH (50 g/L solution at 25°C) | 4.0 - 6.5 | [7] |

| Refractive Index | 1.517 | [4] |

| Magnetic Properties | Paramagnetic | [4] |

Solubility Profile

This compound is readily soluble in water.[8] The aqueous solutions are faintly pink due to the presence of the aquo complex [Mn(H₂O)₆]²⁺.[2] It is very slightly soluble in methanol (B129727) and insoluble in solvents such as diethyl ether and ethanol.[2][8]

Thermal Stability and Decomposition

The thermal behavior of MnSO₄·5H₂O is characterized by a stepwise loss of its water of hydration. The pentahydrate is the stable form at lower temperatures.

-

Pentahydrate to Tetrahydrate: The transition from pentahydrate to tetrahydrate occurs at approximately 26°C.[4] Below this temperature, the pentahydrate is the more stable crystalline form.[4][9]

-

Further Dehydration: As the temperature increases, the tetrahydrate converts to the monohydrate.[10] The monohydrate is stable up to a higher temperature range, with the final water molecule being removed between 200–300°C to yield anhydrous manganese(II) sulfate.[1]

-

Anhydrous Decomposition: Anhydrous MnSO₄ is significantly more stable, with thermal decomposition beginning at approximately 625°C.[11] At around 850°C, it decomposes to form manganese oxides, such as Mn₂O₃, and releases sulfur oxides.[12]

Spectroscopic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy of aqueous manganese(II) sulfate solutions reveals a series of very weak absorption peaks.[1] This is a characteristic feature of the Mn²⁺ ion in a high-spin octahedral environment. The d-electron configuration (d⁵) of Mn(II) means that any d-d electronic transitions are spin-forbidden, resulting in extremely low absorption intensities and the characteristic pale pink color.[1]

Experimental Protocols

The characterization of this compound relies on standard analytical techniques.

Single-Crystal X-ray Diffraction (XRD)

Objective: To determine the precise three-dimensional atomic structure, unit cell dimensions, and crystal system.

Methodology:

-

Crystal Growth: A high-quality single crystal of MnSO₄·5H₂O is grown from an aqueous solution by slow evaporation at a temperature maintained below 26°C to ensure the formation of the pentahydrate form.[4][9]

-

Mounting: A suitable crystal (typically <0.5 mm in all dimensions) is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a detector records the positions and intensities of the diffracted X-rays.

-

Structure Solution and Refinement: The resulting diffraction pattern is analyzed computationally. The electron density map is calculated via Fourier transform, from which the positions of the individual atoms (Mn, S, O, H) are determined. This allows for the precise calculation of lattice parameters and bond lengths, confirming the triclinic structure and the octahedral coordination of the manganese ion.[1][3]

Thermogravimetric Analysis (TGA)

Objective: To study the thermal stability and quantify the stages of dehydration and decomposition.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of MnSO₄·5H₂O crystals (typically 5-10 mg) is placed in a high-purity alumina (B75360) or platinum crucible.

-

Analysis: The crucible is placed inside a TGA furnace. The temperature is increased at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Data Recording: The instrument continuously records the mass of the sample as a function of temperature.

-

Interpretation: The resulting TGA curve shows distinct steps, with each step-down in mass corresponding to a thermal event. For MnSO₄·5H₂O, the initial mass losses correspond to the sequential removal of water molecules. The temperature ranges of these losses and the percentage of mass lost at each step are used to confirm the hydration states and determine the decomposition pathway.[1]

Visualizations

The following diagrams illustrate the key structural relationships and the experimental workflow for characterizing this compound crystals.

Caption: Logical relationships in the crystal structure of MnSO₄·5H₂O.

Caption: Experimental workflow for physical characterization.

References

- 1. This compound | 13465-27-5 | Benchchem [benchchem.com]

- 2. Manganese(II) sulfate - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Manganese(II) sulfate - Crystal growing [en.crystalls.info]

- 5. Manganese II sulfate pentahydrate | H10MnO9S | CID 22138077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 15244-36-7・this compound・136-00835[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 7. 15244-36-7・this compound・139-00825[Detail Information] | [Common Chemicals & Lab Tools]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 8. Manganese(II) Sulfate Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 9. Manganese sulfate tetrahydrate | 10101-68-5 | Benchchem [benchchem.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

A Technical Guide to Manganese(II) Sulfate Pentahydrate for Researchers and Drug Development Professionals

This document provides an in-depth overview of Manganese(II) sulfate (B86663) pentahydrate, a compound of significant interest in various scientific and pharmaceutical fields. It details its chemical properties, experimental protocols for its synthesis and quantification, and its applications, with a focus on providing actionable information for researchers, scientists, and professionals in drug development.

Core Properties of Manganese(II) Sulfate Pentahydrate

This compound (MnSO₄·5H₂O) is a water-soluble source of manganese(II) ions, making it a valuable starting material for the synthesis of other manganese compounds and advanced materials.[1] It exists naturally as the mineral jôkokuite and crystallizes in the triclinic crystal system.[1] The compound typically appears as pale red or pink crystals and is highly soluble in water.[2][3] Like many metal sulfates, it can form a variety of hydrates, including the monohydrate, tetrahydrate, and heptahydrate forms.[1][4]

| Property | Value |

| Molecular Formula | MnSO₄·5H₂O |

| Molecular Weight | 241.08 g/mol [1][2][5][6][7] |

| CAS Number | 13465-27-5[1][5], 15244-36-7[2][6][7] |

| Appearance | Pale red/pink solid (crystal)[2][3] |

| Solubility | Soluble in water[6] |

Experimental Protocols

Detailed methodologies for the synthesis and quantification of this compound are crucial for its application in research and development.

Solution-Based Synthesis

Solution-based methods are commonly employed for producing this compound due to the high degree of control over product purity and crystal size.[1]

Methodology:

-

Precursor Preparation: A primary precursor, such as manganese dioxide (MnO₂), is typically used. Since MnO₂ is insoluble in sulfuric acid, it must first be reduced to the Mn(II) state.[1][4] This can be achieved using various reducing agents.

-

Dissolution: The reduced manganese source is dissolved in an aqueous solution of sulfuric acid.

-

Controlled Precipitation: The pentahydrate form is crystallized from the solution. This can be achieved through techniques such as:

-

Evaporative Crystallization: The solution is concentrated by heating to induce crystallization upon cooling. The pentahydrate form is typically stable at lower temperatures.[1]

-

Antisolvent Crystallization: An antisolvent (a solvent in which MnSO₄ is poorly soluble) is added to the aqueous solution to reduce its solubility and induce precipitation.[1]

-

-

Isolation and Drying: The resulting crystals are filtered, washed, and dried under controlled temperature conditions (≤25°C) to prevent dehydration to lower hydrates.[1][2]

Quantitative Analysis

Accurate quantification of Manganese(II) sulfate is essential for its use in formulations and as a reactant. Standardized methods include EDTA titration and gravimetric analysis.[1]

a) EDTA Titration:

This complexometric titration method relies on the formation of a stable complex between Mn²⁺ ions and ethylenediaminetetraacetic acid (EDTA).

Protocol:

-

Sample Preparation: A precisely weighed sample of this compound is dissolved in deionized water.

-

Buffering: An ammonium (B1175870) buffer is added to the solution to maintain a pH of 10.[1]

-

Indicator: A small amount of Eriochrome Black T indicator is added to the solution, which forms a wine-red complex with the Mn²⁺ ions.[1]

-

Titration: The solution is titrated with a standardized EDTA solution.

-

Endpoint Detection: The endpoint is reached when all Mn²⁺ ions have been complexed by EDTA, causing a distinct color change from wine-red to blue.[1]

-

Calculation: The concentration of Manganese(II) sulfate is calculated based on the volume of EDTA solution used and its molarity.

b) Gravimetric Analysis:

This method involves the precipitation of an insoluble manganese compound, which is then weighed.

Protocol:

-

Sample Preparation: An accurately weighed sample is dissolved in an acidic aqueous solution.

-

Precipitation: Ammonium hydroxide (B78521) (NH₄OH) is added to the solution to precipitate manganese as manganese(II) hydroxide (Mn(OH)₂).[1]

-

Filtration and Washing: The precipitate is filtered through ashless filter paper and washed to remove any soluble impurities.

-

Ignition: The precipitate and filter paper are heated to a high temperature (ignited). This process converts the Mn(OH)₂ to manganese dioxide (MnO₂).[1]

-

Weighing: The resulting MnO₂ is cooled in a desiccator and weighed. The mass of manganese in the original sample can be calculated from the mass of the MnO₂.

Visualized Experimental Workflow: EDTA Titration

The following diagram illustrates the workflow for the quantitative analysis of Manganese(II) sulfate using EDTA titration.

Applications in Research and Drug Development

Manganese(II) sulfate serves as a critical component in various applications relevant to scientific and pharmaceutical professionals.

-

Nutraceuticals and Pharmaceuticals: It is used as a manganese source in dietary supplements and pharmaceutical formulations to address manganese deficiencies and support metabolic functions.[3][8] In clinical practice, it has been evaluated for use as a bulk drug substance in compounding for parenteral nutrition.[8]

-

Catalysis: The labile coordination structure of the Mn²⁺ ion makes it an effective catalyst in various organic synthesis and oxidation reactions.[1][3]

-

Precursor in Material Synthesis: It is a key precursor in the production of other manganese compounds. For instance, electrolysis of manganese sulfate solutions is used to produce electrolytic manganese dioxide (EMD), a vital component in dry-cell batteries.[4]

-

Biochemical Research: As a source of essential manganese, it is used in cell culture media and in studies of enzymatic processes that require manganese as a cofactor.[3] Researchers must be mindful of potential manganese neurotoxicity with excessive exposure, particularly in parenteral applications.[8][9]

References

- 1. This compound | 13465-27-5 | Benchchem [benchchem.com]

- 2. 15244-36-7・this compound・136-00835[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 3. MANGANESE(II) SULFATE - Ataman Kimya [atamanchemicals.com]

- 4. Manganese(II) sulfate - Wikipedia [en.wikipedia.org]

- 5. Manganese II sulfate pentahydrate | H10MnO9S | CID 22138077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Product Information | Manganese(Ⅱ) Sulfate Pentahydrate 21229-35 500G NACALAI TESQUE, INC. | e-Nacalai Search Version [e-nacalai.jp]

- 7. This compound, 99% pure p.a. | chemcraft.su [chemcraft.su]

- 8. DSpace [archive.hshsl.umaryland.edu]

- 9. prodstoragehoeringspo.blob.core.windows.net [prodstoragehoeringspo.blob.core.windows.net]

Methodological & Application

Application Notes and Protocols: Manganese(II) Sulfate Pentahydrate as a Precursor for Metal-Organic Frameworks in Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) have emerged as a promising class of porous crystalline materials with extensive applications in gas storage, catalysis, and biomedicine. Their high surface area, tunable pore size, and functionalizable structure make them ideal candidates for drug delivery systems. Manganese-based MOFs (Mn-MOFs) are of particular interest due to the low toxicity and biocompatibility of manganese ions.[1] Manganese(II) sulfate (B86663) pentahydrate (MnSO₄·5H₂O) serves as a versatile and water-soluble precursor for the synthesis of a variety of Mn-MOFs.[2] This document provides detailed application notes and experimental protocols for the synthesis of Mn-MOFs using Manganese(II) sulfate pentahydrate, with a focus on their application in drug delivery.

Physicochemical Properties of this compound

A thorough understanding of the precursor's properties is fundamental to designing successful MOF synthesis strategies.

| Property | Value |

| Chemical Formula | MnSO₄·5H₂O |

| Molecular Weight | 241.08 g/mol [2][3][4][5][6] |

| Appearance | Pale pink solid[2] |

| Solubility in Water | Soluble[2] |

Synthesis of Manganese-Based MOFs

The synthesis of Mn-MOFs from this compound typically involves the reaction of the manganese salt with an organic linker in a suitable solvent system under controlled temperature and reaction time. The choice of the organic linker is critical as it dictates the resulting framework's topology, porosity, and functionality. Common linkers include imidazolates and carboxylates.

Experimental Workflow for Mn-MOF Synthesis

The general workflow for the synthesis of Mn-MOFs from this compound is depicted below. This process involves the preparation of precursor solutions, reaction under specific conditions, and subsequent purification and activation of the synthesized MOF.

Experimental Protocols

Below are detailed protocols for the synthesis of two types of Mn-MOFs using this compound as the manganese source.

Protocol 1: Synthesis of a Manganese Imidazolate Framework (MIF)

This protocol is adapted from a green synthesis approach for a Manganese Imidazolate Framework (MIF) using water as the solvent.[7][8] The molar mass of this compound (241.08 g/mol ) is used for accurate precursor measurement.

Materials:

-

This compound (MnSO₄·5H₂O)

-

Imidazole (B134444) (Im)

-

Distilled water

Procedure:

-

Preparation of Metal Salt Solution: Prepare a 1.85 M solution of this compound by dissolving 0.446 g of MnSO₄·5H₂O in 1 mL of distilled water.

-

Preparation of Ligand Solution: Prepare a 0.444 M solution of imidazole by dissolving 3.02 g of imidazole in 100 mL of distilled water.

-

Combining Solutions: Slowly add the manganese sulfate solution to the imidazole solution while stirring at room temperature.

-

Reaction: Stir the resulting mixture for 5 hours.

-

Aging: Allow the mixture to rest at room temperature for 24 hours.

-

Product Recovery: Separate the product by centrifugation.

-

Washing: Wash the collected solid three times with methanol to remove any unreacted precursors.

-

Drying: Dry the final product in a vacuum oven at 100°C for 48 hours.

Protocol 2: Synthesis of a Manganese Carboxylate MOF with 8-Hydroxyquinoline (B1678124)

This protocol is based on a patented method for producing a manganese-based magnetic MOF.[9]

Materials:

-

This compound (MnSO₄·5H₂O)

-

8-hydroxyquinoline

-

Absolute ethanol (B145695)

-

Distilled water

Procedure:

-

Preparation of Ligand Solution (Solution A): Dissolve 8-hydroxyquinoline in absolute ethanol to achieve a concentration of 10-20 mol/L.

-

Preparation of Metal Salt Solution (Solution B): Dissolve this compound in distilled water to form a 5-10 mol/L solution.

-

Reaction: Add Solution A to Solution B at a controlled rate of 0.5-5 mL/min. Reflux the mixture at 100-200°C for 2-8 hours.

-

Product Recovery: Centrifuge the mixture at 5000-10000 r/min for 5-15 minutes.

-

Washing: Wash the precipitate sequentially with absolute ethanol and water.

-

Drying: Vacuum-dry the product at a temperature of 50-70°C.

-

Calcination (for magnetic properties): Heat the dried solid in a hydrogen atmosphere to 500-900°C at a rate of 0.5-1.5°C/min and hold for 3-9 hours.

Characterization and Physicochemical Properties of Mn-MOFs

The synthesized Mn-MOFs should be characterized to determine their structural and porous properties, which are crucial for their application in drug delivery.

| Characterization Technique | Information Obtained | Typical Results for Mn-MOFs |

| Powder X-Ray Diffraction (PXRD) | Crystalline structure and phase purity | Sharp peaks indicating a crystalline material.[10] |

| Scanning Electron Microscopy (SEM) | Morphology and particle size | Can show various morphologies, including irregular structures with petal-like features.[10] |

| Brunauer-Emmett-Teller (BET) Analysis | Specific surface area and pore size distribution | Surface areas can vary significantly depending on the linker and synthesis conditions. For example, a Mn-trimesate MOF was reported with a decreased surface area after UV irradiation.[11] A Mn-MOF for energy storage applications was reported with a specific surface area that supports its pseudocapacitor behavior.[12] |

| Gas Sorption Analysis | Pore volume and accessibility of the porous network | Pore volumes can be determined from gas sorption isotherms.[13][14][15][16] |

Application in Drug Delivery

Mn-MOFs synthesized from this compound are promising candidates for drug delivery due to their high porosity and the biocompatibility of manganese. The loading of therapeutic agents can be achieved through various methods, including simple immersion or diffusion.

Drug Loading and Release Workflow

The general process for drug loading into and release from Mn-MOFs is outlined below.

Quantitative Data on Drug Loading and Release

The drug loading capacity and release kinetics are critical parameters for evaluating the efficacy of a MOF-based drug delivery system. The following table summarizes representative data for Mn-based and other relevant MOFs.

| MOF System | Drug | Drug Loading Capacity (wt%) | Release Conditions | Key Findings |

| MnO₂@ZIF-8 | Doxorubicin (DOX) | 12%[17] | pH-responsive | Up to 82% of total DOX released at pH 5.0.[17] |

| Fe-BTC | Doxorubicin (DOX) | 67% | Microwave irradiation | MW irradiation enhances the in vitro controlled release. |

| MIL-53(Al) | Doxorubicin (DOX) | 40% | Microwave irradiation | Demonstrates potential for stimuli-responsive drug release. |

| Cyclodextrin-based MOF | Ibuprofen (B1674241) | Not specified | In vivo (mice) | Doubled the half-life of ibuprofen compared to its salt form.[18][19] |

| Chiral Zn-based MOF | 5-Fluorouracil (5-FU) | High | Not specified | Showed slow release of 5-FU.[20] |

| HKUST-1/GO | Ibuprofen | 79 mg/g (for HKUST-1) | pH 7.4 | Incorporation of graphene oxide (GO) increased loading capacity.[21] |

| HKUST-1/GO | Ketoprofen | 58 mg/g (for HKUST-1) | pH 7.4 | GO composite modified the drug release rate.[21] |

Conclusion

This compound is a readily available and effective precursor for the synthesis of a diverse range of manganese-based Metal-Organic Frameworks. The protocols provided herein offer a starting point for researchers to develop novel Mn-MOFs for various applications, particularly in the field of drug delivery. The tunable nature of MOFs, combined with the biocompatibility of manganese, positions these materials as highly promising platforms for the development of next-generation therapeutic delivery systems. Further research into the optimization of synthesis conditions and a deeper understanding of the drug release mechanisms from Mn-MOFs will undoubtedly expand their clinical and pharmaceutical potential.

References

- 1. Green synthesis and characterization of novel Mn-MOFs with catalytic and antibacterial potentials - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. This compound | 13465-27-5 | Benchchem [benchchem.com]

- 3. Manganese II sulfate pentahydrate | H10MnO9S | CID 22138077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 15244-36-7・this compound・136-00835[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 5. This compound, 99% pure p.a. | chemcraft.su [chemcraft.su]

- 6. 15244-36-7・this compound・139-00825[Detail Information] | [Common Chemicals & Lab Tools]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 7. e3s-conferences.org [e3s-conferences.org]

- 8. researchgate.net [researchgate.net]

- 9. CN105642349A - Preparation method of manganese-based MOF (metal-organic framework) magnetic material - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. covalentmetrology.com [covalentmetrology.com]

- 14. azonano.com [azonano.com]

- 15. Determining Surface Areas and Pore Volumes of Metal-Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Optimization of the Pore Structures of MOFs for Record High Hydrogen Volumetric Working Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. newatlas.com [newatlas.com]

- 19. drugdeliverybusiness.com [drugdeliverybusiness.com]

- 20. Recent Advances in Metal–Organic-Framework-Based Nanocarriers for Controllable Drug Delivery and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Enhancement of the Solubility of BS Class II Drugs with MOF and MOF/GO Composite Materials: Case Studies of Felodipine, Ketoprofen and Ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Manganese(II) Sulfate Pentahydrate in Cell Culture Media

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manganese(II) sulfate (B86663) pentahydrate (MnSO₄·5H₂O) is a critical trace element in cell culture media, playing a pivotal role as an enzymatic cofactor and modulator of cellular signaling pathways. Its supplementation is particularly significant in the biopharmaceutical industry, where it is utilized to enhance the quality and yield of recombinant proteins, such as monoclonal antibodies. While essential for normal cellular function, its concentration must be carefully optimized, as excess manganese can lead to cytotoxicity. These application notes provide a comprehensive overview of the roles of manganese(II) sulfate in cell culture, detailed protocols for its application and analysis, and a summary of its effects on cellular processes.

Manganese is an essential cofactor for a variety of enzymes, including glycosyltransferases, which are crucial for the post-translational modification of proteins.[1] Specifically, it is a vital cofactor for β-1,4-galactosyltransferase, an enzyme involved in the galactosylation of N-linked carbohydrates.[2] Proper glycosylation is a critical quality attribute (CQA) for many therapeutic proteins, impacting their efficacy, stability, and immunogenicity.[3] Beyond glycosylation, manganese is involved in metabolic processes and antioxidant defense as a component of manganese superoxide (B77818) dismutase (MnSOD).[4] However, at high concentrations, manganese can induce cellular stress and toxicity, affecting cell viability and proliferation.[3][5]

Key Applications in Cell Culture

-

Modulation of Protein Glycosylation: The primary application of manganese(II) sulfate in bioprocessing is the modulation of recombinant protein glycosylation. Supplementation can increase the galactosylation and sialylation of monoclonal antibodies and other glycoproteins produced in Chinese Hamster Ovary (CHO) cells.[2][6]

-

Enhancement of Enzyme Activity: As a cofactor, manganese is essential for the activity of numerous enzymes involved in cellular metabolism and signaling.[7]

-

Component of Chemically Defined Media: Manganese(II) sulfate is a standard component in the formulation of chemically defined media, ensuring a consistent and optimized environment for cell growth and protein production.[8][9]

Quantitative Data Summary

The optimal concentration of manganese(II) sulfate is cell-line and process-dependent. The following tables summarize key quantitative data from various studies.

| Parameter | Cell Line/System | Manganese(II) Sulfate Concentration | Observed Effect | Reference |

| Glycosylation Enhancement | CHO cells (producing EPO) | Varies | Improved galactosylation and increased carbohydrate site occupancy. | [1] |

| CHO cells (producing mAb) | 1 µM | Increased relative galactosylation when co-supplemented with galactose. | [10] | |

| CHO cells (producing mAb) | 16 µM | Increased high mannose glycan content from 5% to 32% when glucose is replaced with galactose. | [11] | |

| CHO cells (producing mAb) | 40 µmol/L | Improved sialic acid content and reduced mannan (B1593421) content in a fed-batch culture. | [12] | |

| Cytotoxicity | Hippocampal Neurons | 90 µM (LC50) | 50% lethality after 24 hours of incubation. | [5] |

| N2a cells (neuron-like) | 863 µM (LC50) | 50% lethality after 24 hours of incubation. | [5] |

Signaling Pathways Influenced by Manganese

Manganese can influence several key signaling pathways within the cell. At physiological concentrations, it can act as a signaling molecule, while at elevated levels, it can induce stress-related pathways.

// Nodes Mn [label="Manganese (Mn²⁺)", fillcolor="#FBBC05", fontcolor="#202124"]; MAPK [label="MAPK Pathway\n(ERK, JNK, p38)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K_Akt [label="PI3K/Akt Pathway", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; NF_kB [label="NF-κB Pathway", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Proliferation [label="Cell Proliferation\n& Survival", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Glycosylation [label="Protein Glycosylation", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Galactosyltransferase [label="Galactosyltransferase\nActivity", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Mn -> MAPK [label="Activates", color="#5F6368"]; Mn -> PI3K_Akt [label="Activates", color="#5F6368"]; Mn -> NF_kB [label="Activates", color="#5F6368"]; Mn -> Galactosyltransferase [label="Cofactor for", color="#5F6368"];

MAPK -> Cell_Proliferation [color="#5F6368"]; MAPK -> Inflammation [color="#5F6368"]; MAPK -> Apoptosis [color="#5F6368"]; PI3K_Akt -> Cell_Proliferation [color="#5F6368"]; NF_kB -> Inflammation [color="#5F6368"]; Galactosyltransferase -> Glycosylation [color="#5F6368"]; } dddot Caption: Key signaling pathways modulated by manganese in mammalian cells.

Experimental Protocols

Protocol 1: Preparation of Manganese(II) Sulfate Stock Solution

Objective: To prepare a sterile stock solution of manganese(II) sulfate for supplementation of cell culture media.

Materials:

-

Manganese(II) sulfate pentahydrate (MnSO₄·5H₂O, cell culture grade)

-

Nuclease-free water

-

Sterile conical tubes (15 mL or 50 mL)

-

0.22 µm syringe filter

-

Sterile syringes

Procedure:

-

Calculate the required mass: To prepare a 10 mM stock solution, weigh out 0.0241 g of MnSO₄·5H₂O and dissolve it in 10 mL of nuclease-free water. Adjust the mass and volume as needed for your desired stock concentration.

-

Dissolution: Add the weighed MnSO₄·5H₂O to the appropriate volume of nuclease-free water in a sterile conical tube. Vortex until the salt is completely dissolved.

-

Sterilization: Draw the solution into a sterile syringe, attach a 0.22 µm syringe filter, and filter-sterilize the solution into a new sterile conical tube.[13]

-

Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at 2-8°C for short-term use or at -20°C for long-term storage.[13][14]

Protocol 2: Assessment of Manganese Cytotoxicity using MTT Assay

Objective: To determine the cytotoxic effects of manganese(II) sulfate on a specific cell line and establish the optimal concentration range for supplementation.

Materials:

-

CHO cells (or other cell line of interest)

-

Complete cell culture medium

-

96-well flat-bottom plates

-

Manganese(II) sulfate stock solution (from Protocol 1)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.[15]

-